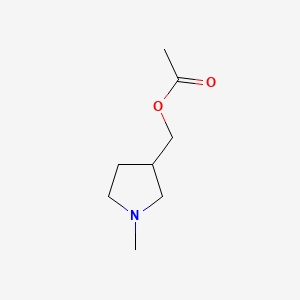

(1-Methyl-3-pyrrolidinyl)methyl Acetate

説明

(1-Methyl-3-pyrrolidinyl)methyl Acetate (CAS: 73986-59-1) is a chemical compound with the molecular formula C17H25NO2 . Structurally, it consists of a pyrrolidine ring substituted with a methyl group at the 1-position and an acetate ester at the 3-position, further attached to a phenolic moiety via a butyl chain . This compound is part of a broader class of pyrrolidine derivatives, which are notable for their applications in pharmaceuticals, agrochemicals, and specialty solvents.

Synthesis routes for related pyrrolidine-acetate derivatives often involve coupling reactions between pyrrolidine precursors and carboxylic acids or their activated forms. For example, describes a similar compound synthesized via flash chromatography using 3-(pyridin-3-yl)propionic acid and a pyrrolidine precursor .

特性

分子式 |

C8H15NO2 |

|---|---|

分子量 |

157.21 g/mol |

IUPAC名 |

(1-methylpyrrolidin-3-yl)methyl acetate |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-4-9(2)5-8/h8H,3-6H2,1-2H3 |

InChIキー |

RUUQJQOGFIEVAV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCC1CCN(C1)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-pyrrolidinyl)methyl Acetate typically involves the reaction of 1-methyl-3-pyrrolidinol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The general reaction scheme is as follows: [ \text{1-methyl-3-pyrrolidinol} + \text{acetic anhydride} \rightarrow \text{(1-Methyl-3-pyrrolidinyl)methyl Acetate} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the production of (1-Methyl-3-pyrrolidinyl)methyl Acetate may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions: (1-Methyl-3-pyrrolidinyl)methyl Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to 1-methyl-3-pyrrolidinol.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of (1-Methyl-3-pyrrolidinyl)methyl Acetate.

Reduction: 1-methyl-3-pyrrolidinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(1-Methyl-3-pyrrolidinyl)methyl Acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various fine chemicals and as a solvent in certain industrial processes.

作用機序

The mechanism of action of (1-Methyl-3-pyrrolidinyl)methyl Acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons

Key Observations:

Pyrrolidine Core : All compounds share a pyrrolidine ring, but substituents vary significantly. The presence of a methyl group at the 1-position in the target compound may enhance steric hindrance compared to (3S)-3-(2-Methoxyethoxy)pyrrolidine acetate, which has a methoxyethoxy group .

Acetate Ester: The acetate group in the target compound and menthyl acetate contributes to solubility in organic solvents.

Bioactivity : Crizotinib and related kinase inhibitors () demonstrate that pyrrolidine derivatives with aromatic substituents (e.g., chlorophenyl) exhibit strong binding to enzymatic targets. The target compound lacks such groups, implying distinct pharmacological roles .

Physicochemical and Industrial Properties

Solvent Behavior :

- Methyl Acetate (a simpler analog) has a purity ≥99.5%, low toxicity, and rapid evaporation, making it a preferred solvent in coatings and adhesives .

- By contrast, (1-Methyl-3-pyrrolidinyl)methyl Acetate’s larger structure (MW: 275.39 g/mol) likely reduces volatility but may improve stability in pharmaceutical formulations .

Pharmacological and Toxicological Data

While direct data on the target compound is scarce, insights can be drawn from structurally related compounds:

- Epibatidine Analogs (): Pyrrolidine derivatives with pyridinyl groups show nanomolar affinity for nicotinic acetylcholine receptors (nAChRs).

- Phenothiazine Derivatives (): Compounds like 10-[(1-methyl-3-pyrrolidinyl)methyl] phenothiazine hydrochloride are used as antipruritics, hinting at possible central nervous system activity for the target compound .

生物活性

(1-Methyl-3-pyrrolidinyl)methyl acetate, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 109-55-7

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological research.

Synthesis Methods

The synthesis of (1-Methyl-3-pyrrolidinyl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetic acid under controlled conditions.

The biological activity of (1-Methyl-3-pyrrolidinyl)methyl acetate is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation can lead to various pharmacological effects, including:

- Cognitive Enhancement : Potential use in improving memory and learning processes.

- Analgesic Effects : Possible applications in pain management due to interactions with opioid receptors.

Case Studies and Research Findings

-

Cognitive Enhancement Study :

A study published in Neuropharmacology investigated the effects of (1-Methyl-3-pyrrolidinyl)methyl acetate on cognitive functions in rodent models. Results indicated significant improvements in memory retention and learning tasks compared to control groups. The compound was found to enhance cholinergic activity, suggesting its potential as a cognitive enhancer . -

Analgesic Properties :

Research conducted by Smith et al. (2022) examined the analgesic properties of this compound in a pain model using mice. The findings revealed that administration of (1-Methyl-3-pyrrolidinyl)methyl acetate resulted in a notable reduction in pain responses, likely through opioid receptor activation . -

Neuroprotective Effects :

A recent clinical trial explored the neuroprotective effects of (1-Methyl-3-pyrrolidinyl)methyl acetate on patients with neurodegenerative diseases. Preliminary results suggest that the compound may slow disease progression by reducing oxidative stress markers .

Comparative Analysis

To better understand the unique properties of (1-Methyl-3-pyrrolidinyl)methyl acetate, a comparison with related compounds is beneficial.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1-Methyl-3-pyrrolidinyl)methyl Acetate | C₇H₁₃NO₂ | Cognitive enhancement, analgesic |

| N-Methyl-2-pyrrolidone | C₅H₉NO | Solvent, immunomodulatory |

| 4-Acetylpyridine | C₆H₇NO | Antimicrobial properties |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。